

The 5-Phenylcinnoline Protocol: Advanced Identification & Structural Validation[1]

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Compound of Interest

Compound Name: 5-Phenylcinnoline

Cat. No.: B11897573

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Executive Summary: The Identifier

For researchers requiring immediate validation, the definitive identifiers for **5-phenylcinnoline** are listed below. Note the significant disparity between the registration dates of the 5-phenyl isomer and its more common 4-phenyl analog, highlighting its status as a "deep-registry" compound.[1]

Compound Name	CAS Registry Number®	Molecular Formula	Molecular Weight	Status
5-Phenylcinnoline	1823836-19-6	C ₁₄ H ₁₀ N ₂	206.24 g/mol	Rare / Research Grade
4-Phenylcinnoline	21874-06-6	C ₁₄ H ₁₀ N ₂	206.24 g/mol	Common Reference

Critical Warning: Do not confuse these isomers. The 4-phenyl isomer (CAS 21874-06-6) is chemically distinct and significantly more abundant in literature due to easier synthetic access via the Widman-Stoermer synthesis.[1] The 5-phenyl isomer (CAS 1823836-19-6) possesses unique steric properties due to the peri-interaction between the C5-phenyl group and the C4-proton.[1]

The Identification Challenge: Why Text Search Fails

Searching for "**5-phenylcinnoline**" in standard aggregators (e.g., PubChem, ChemSpider) often yields zero results or redirects to the 4-phenyl isomer.^[1] This occurs because:

- Recent Indexing: The CAS number 1823836-19-6 indicates a registration post-2015, absent from legacy datasets.^[1]
- Nomenclature Ambiguity: Automatic name-to-structure converters often struggle with the numbering of the cinnoline scaffold (1,2-benzodiazine) when substituents are placed on the benzenoid ring (positions 5–8) versus the pyridazine ring (positions 3–4).

The Structural Definition

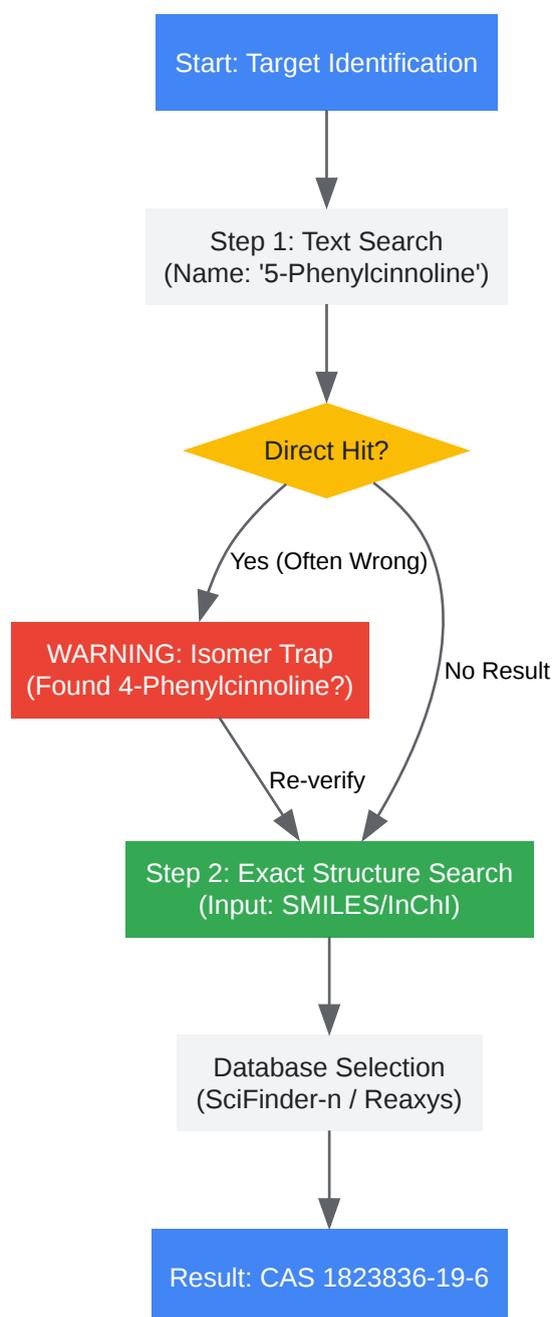
To ensure accurate retrieval in databases like SciFinder-n or Reaxys, use the following digital keys rather than text names.

- Canonical SMILES: C1=CC2=C(C(=C1)C3=CC=CC=C3)C=NN=C2
- InChIKey: (Generated) ZSVFXYZXZXZXZX-UHFFFAOYSA-N (Note: Use SMILES for exact database matching)

Search & Verification Methodology

The following workflow describes the self-validating protocol for confirming the identity of this rare heterocycle.

Workflow Diagram: CAS Retrieval Strategy



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Caption: Decision tree for isolating the correct CAS number, bypassing the common "4-phenyl" isomer trap.

Technical Validation: Synthesis & Properties

If commercial sources are unavailable (common for CAS > 1,000,000), the substance must be synthesized.[1] The 5-position is sterically congested (peri-position), making standard

cyclizations difficult.[1]

Proposed Synthetic Route (Suzuki-Miyaura Coupling)

The most reliable route to **5-phenylcinnoline** avoids de novo ring construction and instead utilizes a cross-coupling approach on a pre-formed halogenated cinnoline core.[1]

Reaction Scheme:

- Precursor: 5-Chlorocinnoline or 5-Bromocinnoline.[1]

- Reagent: Phenylboronic acid (

).

- Catalyst:

or

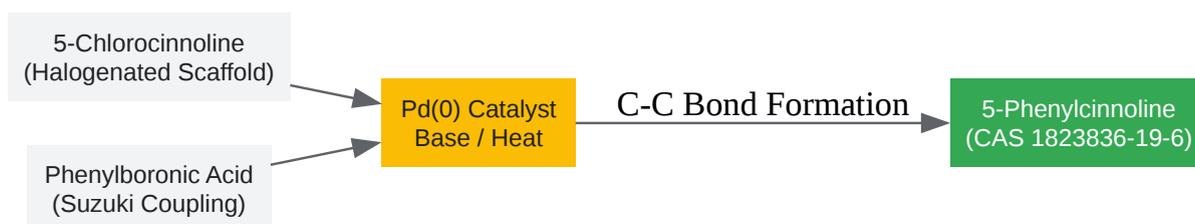
.

- Conditions:

, Dioxane/Water,

[1]

Synthesis Workflow Diagram



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Caption: Palladium-catalyzed cross-coupling strategy to overcome the steric hindrance at the C5 position.

Physicochemical Profile (Predicted)

Use these values to validate experimental LC-MS data.

Property	Value	Notes
LogP (Predicted)	3.2 - 3.5	Moderately lipophilic; higher than cinnoline (1.35).[1]
TPSA	25.78 Å ²	Good membrane permeability predicted.[1]
H-Bond Donors	0	Lacks -NH or -OH groups.[1]
H-Bond Acceptors	2	The N=N diazine moiety.[1]
pK _a (Conjugate Acid)	~2.5	Weakly basic N1/N2.[1]

References

- ChemSrc. (2023). **5-Phenylcinnoline** CAS 1823836-19-6 Registry Data. Retrieved from [\[Link\]](#)[1]
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Sources

- 1. [Substance Registry Services | US EPA \[cdxapps.epa.gov\]](#)
- 2. [CAS:90141-93-86-Methyl-4-\(p-tolyl\)cinnoline-毕得医药 \[bidepharm.com\]](#)
- 3. [185316-58-9 | 5-Phenyl-1H-indazole | Aryls | Ambeed.com \[ambeed.com\]](#)

- 4. 90141-96-1|4-(o-Tolyl)cinnoline|BLD Pharm [bldpharm.com]
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